

Myristoylcarnitine: A Technical Guide to its Biochemical Properties, Structure, and Biological Roles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Myristoylcarnitine**

Cat. No.: **B1233240**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylcarnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of myristic acid, a 14-carbon saturated fatty acid, into the mitochondria for subsequent β -oxidation. Aberrant levels of **myristoylcarnitine** have been implicated in various metabolic disorders, including insulin resistance and cardiovascular disease, making it a significant biomarker and a potential therapeutic target. This technical guide provides an in-depth overview of the biochemical properties, structure, and biological functions of **myristoylcarnitine**, with a focus on its involvement in cellular signaling pathways. Detailed experimental methodologies for its analysis are also presented.

Introduction

Myristoylcarnitine is an endogenous metabolite formed through the esterification of L-carnitine with myristic acid. This reaction is catalyzed by carnitine acyltransferases located on the outer and inner mitochondrial membranes. The primary function of **myristoylcarnitine** is to facilitate the transport of myristoyl-CoA across the inner mitochondrial membrane, a critical step in the breakdown of long-chain fatty acids to produce ATP.^[1] Recent studies have unveiled its bio-active roles, including the activation of pro-inflammatory signaling pathways, suggesting its contribution to the pathophysiology of metabolic diseases.^{[2][3]}

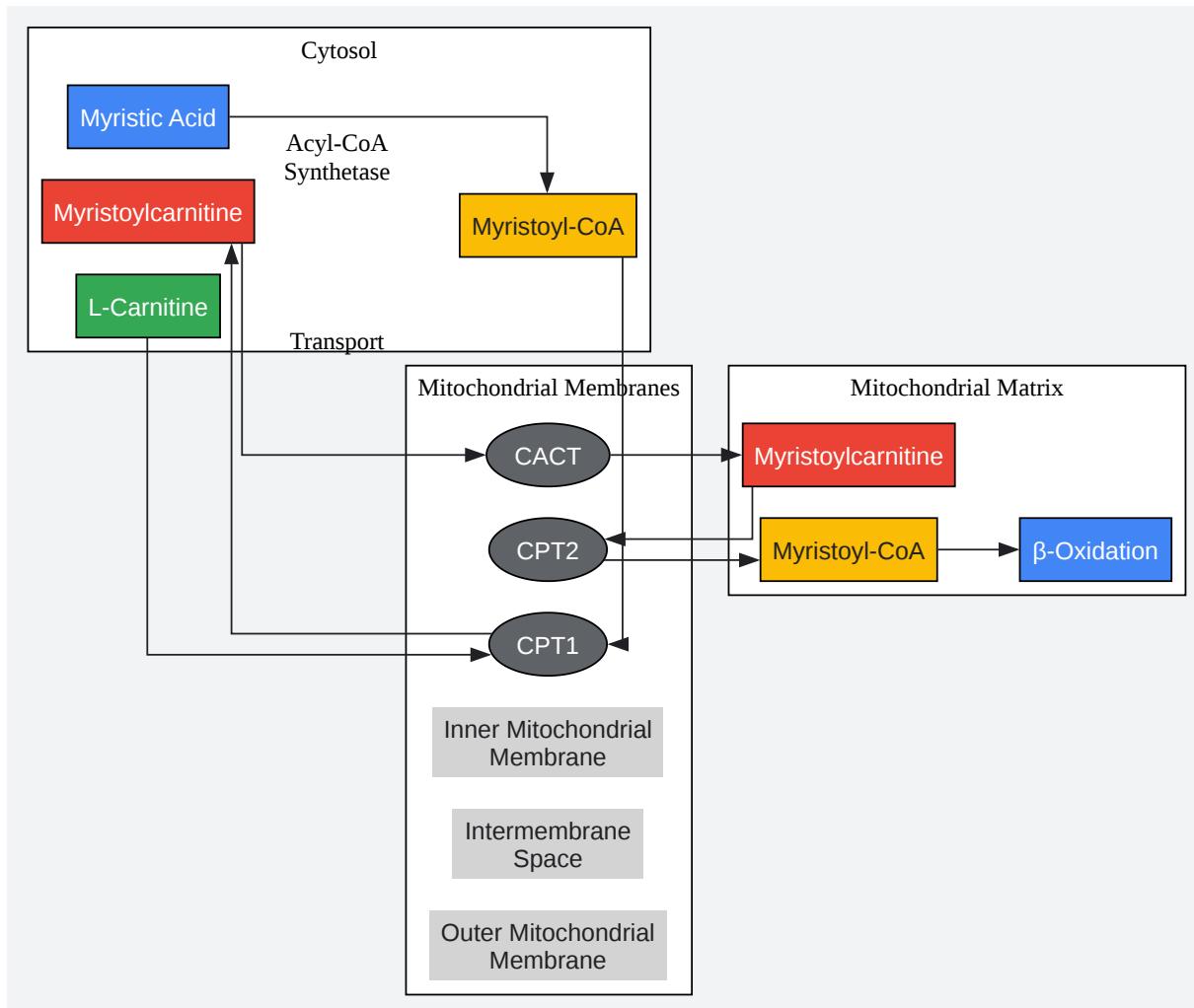
Structure and Biochemical Properties

Myristoylcarnitine is an amphipathic molecule with a quaternary ammonium group, a hydroxyl group, and a long hydrocarbon chain. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Myristoylcarnitine**

Property	Value	Source
Molecular Formula	C ₂₁ H ₄₁ NO ₄	[4]
Molecular Weight	371.55 g/mol	
IUPAC Name	(3R)-3-(myristoyloxy)-4-(trimethylammonio)butanoate	[5]
CAS Number	25597-07-3	
Synonyms	Myristoyl-L-carnitine, CAR 14:0, C14:0 Carnitine, L- Carnitine myristoyl ester	[4] [6]
SMILES String	CCCCCCCCCCCC(=O)O-- INVALID-LINK--C--INVALID- LINK--(C)C	[5]
InChI Key	PSHXNVGSVNEJBD- LJQANCHMSA-N	
Storage Temperature	2-8°C	[7]
Solubility	Soluble in DMSO	[7]

Biological Role and Metabolism


The canonical role of **myristoylcarnitine** is intrinsically linked to the carnitine shuttle system, a vital process for fatty acid oxidation.

The Carnitine Shuttle

The transport of long-chain fatty acids like myristic acid into the mitochondrial matrix is a multi-step process:

- Activation: Myristic acid is first activated to myristoyl-CoA by acyl-CoA synthetase on the outer mitochondrial membrane.
- Transesterification (CPT1): Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the myristoyl group from myristoyl-CoA to L-carnitine, forming **myristoylcarnitine**.^[8]
- Translocation: **Myristoylcarnitine** is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).
- Transesterification (CPT2): Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the myristoyl group back to coenzyme A, reforming myristoyl-CoA.
- β -Oxidation: Myristoyl-CoA can then enter the β -oxidation spiral to generate acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation.

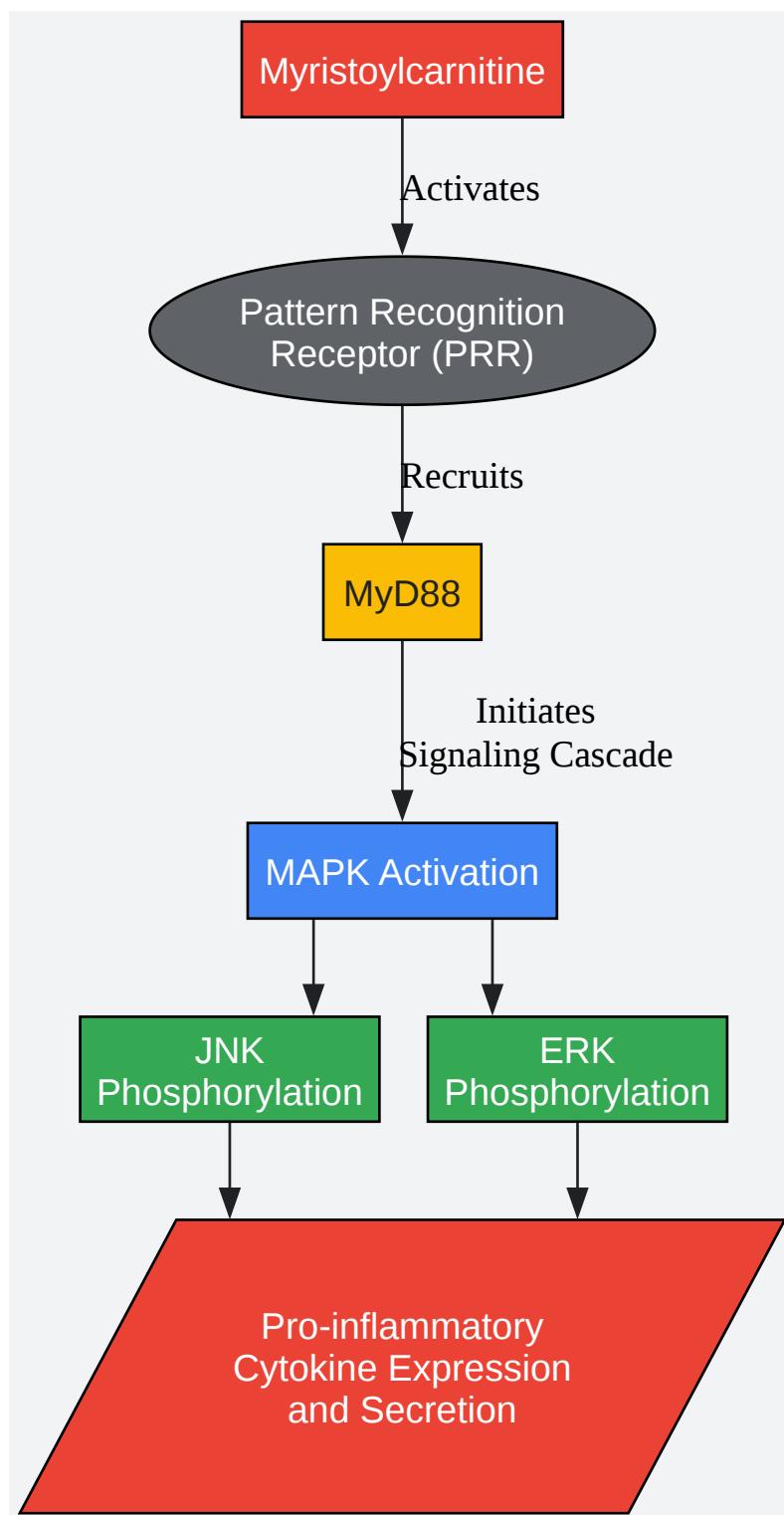
The ratio of **myristoylcarnitine** to myristate can reflect the rate of carnitine-dependent fatty acid transport into the mitochondria.^[9]

[Click to download full resolution via product page](#)

Caption: The Carnitine Shuttle for Myristic Acid Transport.

Pro-inflammatory Signaling

Beyond its metabolic role, **myristoylcarnitine** has been shown to activate pro-inflammatory signaling pathways, particularly in macrophages and epithelial cells.^[2] Elevated levels of long-chain acylcarnitines are associated with insulin resistance and type 2 diabetes, and this pro-inflammatory activity may contribute to the pathology.^{[2][3]}


Studies have demonstrated that **L-myristoylcarnitine** can stimulate the expression and secretion of pro-inflammatory cytokines.^[2] This effect is mediated, at least in part, through the activation of key signaling cascades.

MAPK Pathway Activation

Myristoylcarnitine has been shown to induce the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are components of the mitogen-activated protein kinase (MAPK) signaling pathway.^[2] The activation of these kinases can lead to the expression of various inflammatory genes.

Role of MyD88

The pro-inflammatory effects of **myristoylcarnitine** appear to be dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.^{[2][3]} MyD88 is a key signaling component downstream of many pattern recognition receptors (PRRs), including most Toll-like receptors (TLRs). Knockdown of MyD88 has been shown to blunt the pro-inflammatory response to **myristoylcarnitine**.^[2]

[Click to download full resolution via product page](#)

Caption: **Myristoylcarnitine**-Induced Pro-inflammatory Signaling Pathway.

Experimental Protocols

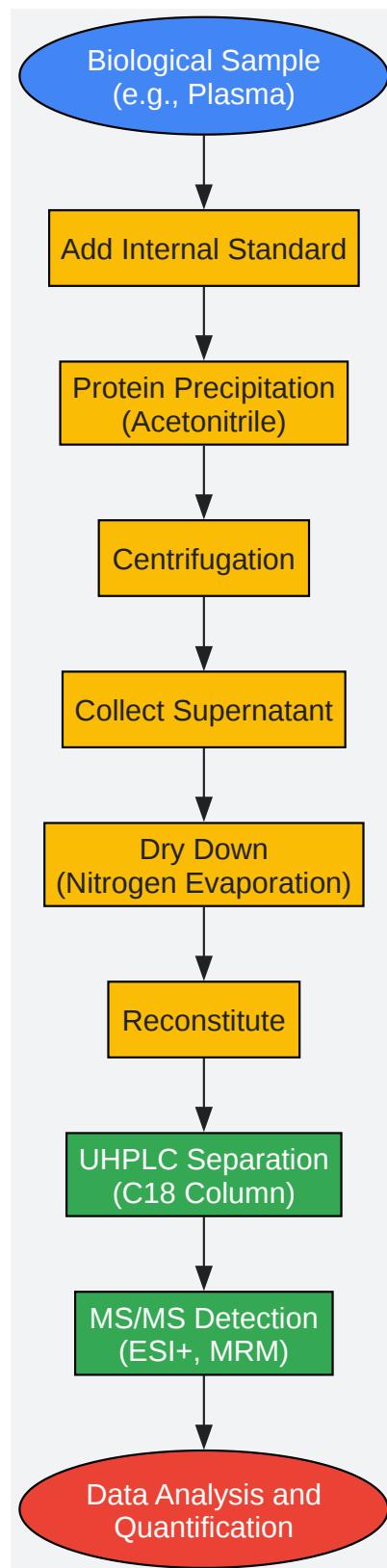
The accurate quantification of **myristoylcarnitine** in biological samples is crucial for both research and clinical diagnostics. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Myristoylcarnitine by UHPLC-MS/MS

This protocol outlines a general method for the quantitative analysis of **myristoylcarnitine** in biological matrices such as plasma or tissue homogenates.[\[10\]](#)[\[11\]](#)

5.1.1. Sample Preparation

- Internal Standard Spiking: To a known volume of sample (e.g., 100 μ L of plasma), add an internal standard solution containing a stable isotope-labeled analog of **myristoylcarnitine** (e.g., D3-**myristoylcarnitine**).
- Protein Precipitation: Precipitate proteins by adding a threefold excess of cold acetonitrile. Vortex thoroughly.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
- Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
- Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection (e.g., 100 μ L of 50:50 acetonitrile:water with 0.1% formic acid).


5.1.2. UHPLC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used for separation (e.g., 2.1 x 100 mm, 1.7 μ m particle size).[\[5\]](#)
 - Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the analytes. The specific gradient will depend on the column and system used.
- Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - **Myristoylcarnitine**: Precursor ion (Q1) m/z 372.3 -> Product ion (Q3) m/z 85.0.[\[4\]](#)
 - Internal Standard (e.g., D3-**myristoylcarnitine**): Precursor ion (Q1) m/z 375.3 -> Product ion (Q3) m/z 85.0.

5.1.3. Data Analysis

Quantification is achieved by constructing a calibration curve using known concentrations of **myristoylcarnitine** standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for **Myristoylcarnitine** Quantification.

Conclusion

Myristoylcarnitine is a multifaceted molecule that is not only central to fatty acid metabolism but also an active participant in cellular signaling. Its quantification in biological systems provides valuable insights into the metabolic state and can serve as a biomarker for various diseases. The methodologies and information presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating further exploration of the roles of **myristoylcarnitine** in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound Tetradecanoylcarnitine (FDB023615) - FooDB [foodb.ca]
- 2. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myristoylcarnitine | C21H41NO4 | CID 6426854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-Myristoylcarnitine | C21H41NO4 | CID 53477791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. MYRISTOYL-L-CARNITINE CAS#: 25597-07-3 [m.chemicalbook.com]
- 8. Kinetic analysis of the selectivity of acylcarnitine synthesis in rat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myristoylcarnitine (c14) to myristate (14:0) [metabolite-ratio-app.athirtyone.com]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Myristoylcarnitine: A Technical Guide to its Biochemical Properties, Structure, and Biological Roles]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233240#biochemical-properties-and-structure-of-myristoylcarnitine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com